2-Bromo-6-(difluoromethyl)pyrazine
Description
Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis and Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms, serves as a versatile scaffold in both organic synthesis and medicinal chemistry. ontosight.aibritannica.com The pyrazine ring is a key structural component in numerous biologically active compounds, including some that are used clinically to treat human diseases. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govontosight.aitandfonline.com The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other interactions with biological targets, making it a privileged structure in drug discovery. nih.govnih.gov The ability to modify the pyrazine core at various positions enables chemists to create libraries of compounds with diverse biological activities. ontosight.ai
Role of Halogenation and Fluorination in Modulating Chemical Reactivity and Biological Activity
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful strategy in medicinal chemistry to modulate the properties of bioactive compounds. researchgate.net Halogens, particularly fluorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netdntb.gov.ua The introduction of fluorine, for instance, can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. mdpi.com
Fluorination, the introduction of fluorine atoms, has become increasingly important in drug discovery and development. nih.gov The unique properties of fluorine, such as its high electronegativity and small size, allow it to alter the electronic properties of a molecule and form strong bonds with carbon. mdpi.commdpi.com This can lead to improved potency and pharmacokinetic properties. researchgate.net The difluoromethyl group (-CHF2) is of particular interest as it can act as a bioisostere for other functional groups, influencing the molecule's conformation and biological activity.
Overview of 2-Bromo-6-(difluoromethyl)pyrazine within the Context of Pyrazine Chemistry
Within the diverse family of halogenated pyrazines, this compound is a compound of growing interest. This molecule combines the structural features of a pyrazine ring with the modulating effects of both bromine and a difluoromethyl group. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the difluoromethyl group can enhance its biological properties. vulcanchem.com This combination of a reactive site and a biologically active moiety makes this compound a valuable building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C5H3BrF2N2 |
| Molecular Weight | 208.99 g/mol |
| CAS Number | 1781453-12-0 |
Table 1. Physicochemical Properties of this compound. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrF2N2 |
|---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)pyrazine |
InChI |
InChI=1S/C5H3BrF2N2/c6-4-2-9-1-3(10-4)5(7)8/h1-2,5H |
InChI Key |
QJBJCMGNMUHLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Difluoromethyl Pyrazine
Established Synthetic Routes to 2-Bromo-6-(difluoromethyl)pyrazine
Established synthetic strategies for preparing this compound can be logically devised from known methods for the functionalization of pyrazine (B50134) and other nitrogen-containing heterocycles. These approaches generally rely on a multi-step sequence that includes halogenation of the pyrazine core and the subsequent introduction of the difluoromethyl group, or vice versa.
Halogenation Strategies for Pyrazine Core Functionalization
The introduction of a bromine atom at the 2-position of a pyrazine ring is a critical step. For pyrazine systems, direct electrophilic halogenation can be challenging due to the electron-deficient nature of the ring. Therefore, functionalization often proceeds through alternative pathways.
One common strategy involves the diazotization of an aminopyrazine precursor followed by a Sandmeyer-type reaction. For instance, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) by treatment with hydrogen bromide and bromine, followed by sodium nitrite. nih.gov A similar approach could be envisioned for a pyrazine analog.
Alternatively, halogen exchange reactions are frequently employed. Starting from a more readily available dihalopyrazine, such as 2,6-dichloropyrazine (B21018), selective substitution of one halogen can be achieved. While direct conversion of a chloropyrazine to a bromopyrazine can be accomplished using reagents like phosphorus tribromide (PBr₃), the selectivity in such reactions can be a challenge. vulcanchem.com
Another effective method for the functionalization of pyrazines involves the use of pyrazine N-oxides. The N-oxide activates the ring towards electrophilic attack and can direct substitution patterns. mdpi.com For example, N-oxide intermediates have been used to strategically install a chlorine atom at the 2-position of a pyrazine heterocycle. mdpi.com
Introduction of the Difluoromethyl Moiety: Precursors and Reaction Conditions
The incorporation of the difluoromethyl (CF₂H) group is a key transformation in the synthesis of the target compound. The CF₂H group is valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups. aksci.comnih.gov Several methods have been developed for the introduction of this moiety into heterocyclic systems, which can be broadly categorized into radical, nucleophilic, and transition-metal-catalyzed approaches.
Radical Difluoromethylation: A prominent method for direct C-H difluoromethylation of heteroarenes is through a radical process. Reagents such as zinc bis(sulfinatodifluoromethyl) (Zn(SO₂CF₂H)₂, DFMS) have been developed for the direct and mild difluoromethylation of nitrogen-containing heterocycles. aksci.com Minisci-type reactions also offer a pathway for the radical difluoromethylation of heteroaromatics. acs.org
Copper-Catalyzed Difluoromethylation: Copper-mediated cross-coupling reactions are a powerful tool for forming C-CF₂H bonds. These reactions typically involve the coupling of a halo-heteroarene with a difluoromethyl source. Common difluoromethylating agents include (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and bromodifluoroacetate derivatives. nih.gov For instance, a practical sequence for the difluoromethylation of 2-bromopyridines has been developed via a copper-mediated reductive coupling and decarboxylation sequence. nih.gov This methodology could be adapted for 2-bromopyrazine.
The general conditions for such a copper-catalyzed reaction are presented in the table below:
| Parameter | Condition |
| Substrate | Aryl or Heteroaryl Halide |
| Reagent | TMSCF₂H |
| Catalyst | Copper(I) Iodide (CuI) |
| Additive | Cesium Fluoride (CsF) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Temperature | Elevated temperatures (e.g., 120 °C) |
Table 1: Typical Conditions for Copper-Catalyzed Difluoromethylation. nih.govnih.gov
Multi-Step Synthesis Pathways from Readily Available Pyrazine Precursors
A logical multi-step synthesis of this compound would likely commence with a commercially available dihalopyrazine, such as 2,6-dichloropyrazine or 2,6-dibromopyrazine (B1357810).
Route A: Starting from 2,6-Dichloropyrazine
A plausible pathway starting from 2,6-dichloropyrazine is outlined below:
Selective Monosubstitution: Reacting 2,6-dichloropyrazine with a suitable nucleophile under controlled conditions can lead to the selective replacement of one chlorine atom. For instance, reaction with sodium ethoxide in tetrahydrofuran (B95107) has been shown to yield 2-chloro-6-ethoxypyrazine. google.com A similar selective reaction could be envisioned with a difluoromethylating agent.
Introduction of the Difluoromethyl Group: A more direct approach would be the reaction of 2,6-dichloropyrazine with a difluoromethyl nucleophile. However, achieving monosubstitution can be challenging. An alternative is the copper-catalyzed difluoromethylation of one of the chloro positions, although this may require specific ligand tuning for selectivity.
Halogen Exchange: If a 2-chloro-6-(difluoromethyl)pyrazine intermediate is formed, the remaining chlorine atom can be exchanged for bromine. This can be achieved by treatment with a brominating agent such as PBr₃ or by a Finkelstein-type reaction.
Route B: Starting from 2,6-Dibromopyrazine
Using 2,6-dibromopyrazine as a starting material offers an alternative approach:
Selective Difluoromethylation: A copper-catalyzed cross-coupling reaction with a difluoromethyl source like TMSCF₂H could be employed to selectively replace one of the bromine atoms. The higher reactivity of the C-Br bond compared to the C-Cl bond in such couplings might offer better control.
Direct Synthesis: This route could potentially lead directly to this compound in a single step from 2,6-dibromopyrazine, assuming appropriate reaction conditions can be found to ensure mono-substitution.
The following table summarizes a potential synthetic route based on analogous reactions:
| Step | Starting Material | Reagent(s) | Product | Reference for Analogy |
| 1 | 2,6-Dibromopyrazine | CuI, CsF, TMSCF₂H, DMF | This compound | nih.govnih.gov |
Table 2: Proposed Multi-Step Synthesis Pathway.
Alternative Synthetic Approaches and Methodological Refinements for Enhanced Yield and Selectivity
To enhance the yield and selectivity of the synthesis of this compound, several alternative approaches and refinements can be considered.
One strategy involves the use of organometallic intermediates. For example, a bromopyrazine can be converted into an organozinc or organomagnesium species, which can then be reacted with an electrophilic difluoromethylating agent. This approach allows for precise control over the position of functionalization.
Another refinement could involve the use of flow chemistry. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, which can be crucial for managing highly reactive intermediates and improving the selectivity of fast reactions. nih.gov
For the introduction of the difluoromethyl group, the development of novel difluoromethylating reagents continues to provide new opportunities. For instance, reagents like BrCF₂COOEt have been used for the N-difluoromethylation of pyridines and could potentially be adapted for C-difluoromethylation under different conditions. nih.gov
Industrial Production Considerations and Scalability Studies
Information regarding the industrial-scale production and specific scalability studies for this compound is not publicly available. However, general considerations for scaling up the synthesis of such a fine chemical would include the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the purification process.
For a multi-step synthesis, optimizing each step for yield and minimizing the number of purification steps would be crucial for economic viability. The use of robust and scalable reactions, such as copper-catalyzed cross-couplings, is advantageous. However, the use of expensive reagents or catalysts, or reactions that require cryogenic temperatures or high pressures, would present challenges for large-scale production. bldpharm.com The development of a catalytic, one-pot procedure would be highly desirable for industrial applications.
Chemical Transformations and Reactivity of 2 Bromo 6 Difluoromethyl Pyrazine
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom on the pyrazine (B50134) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide range of functional groups.
Research has demonstrated that the bromine atom in halopyrazines can be displaced by a variety of nucleophiles, including alkoxides and thiophenolates. In reactions involving chloropyrazines, which serve as a proxy for the reactivity of bromopyrazines, nucleophiles like sodium methoxide (B1231860) have been successfully employed to yield methoxypyrazines. rsc.org For instance, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide results in the formation of 2,3-dibenzyloxypyrazine. rsc.org This suggests that 2-bromo-6-(difluoromethyl)pyrazine would react similarly with alkoxides to form the corresponding ether derivatives.
Furthermore, studies on other substituted pyrazines have shown that thiolate anions can displace halo groups. For example, 2-chloro-5-trifluoromethoxypyrazine reacts with 3-methylthiophenol in the presence of a base to yield the corresponding thioether. mdpi.com This indicates that thiols are effective nucleophiles for the substitution of bromine on the pyrazine ring of the title compound.
Amines are also widely used nucleophiles in the functionalization of halopyrazines. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been shown to be highly effective for coupling amines with chloropyrazines, often with very low catalyst loadings. rsc.orgrsc.org This powerful method allows for the formation of C-N bonds, leading to a diverse array of aminopyrazine derivatives.
In nucleophilic aromatic substitution reactions, the position of substitution is dictated by the electronic properties of the pyrazine ring and the nature of the substituents. The electron-withdrawing difluoromethyl group at the 6-position, along with the ring nitrogens, activates the C2-position towards nucleophilic attack, making the bromine atom a good leaving group. When multiple leaving groups are present, the reaction's regioselectivity becomes a critical consideration. While specific studies on the regioselectivity of this compound were not found, general principles of nucleophilic aromatic substitution on dihalopyrazines suggest that the reaction site can be controlled by the reaction conditions and the nature of the nucleophile.
Stereoselectivity is generally not a factor in these substitution reactions unless a chiral nucleophile is used or a chiral center is created in the product. The pyrazine ring itself is planar, and the substitution occurs directly at the sp²-hybridized carbon, proceeding through a non-stereogenic intermediate.
Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is widely used in the synthesis of biaryls and other conjugated systems. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov this compound is a suitable electrophile for Suzuki-Miyaura coupling.
Research on similar substrates, such as 2-bromopyridines and other brominated heterocycles, demonstrates the feasibility of this transformation. researchgate.netnih.govmdpi.com For example, 2-bromopyridine (B144113) has been successfully coupled with various arylboronic acids in high yields using a palladium acetate (B1210297) catalyst. researchgate.net The reaction conditions for Suzuki-Miyaura couplings typically involve a palladium catalyst, a base, and a suitable solvent. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Heterocycles
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. Isopropanol | 96 | researchgate.net |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |
This table presents data for analogous compounds to illustrate the general applicability of the Suzuki-Miyaura reaction.
The Negishi coupling reaction provides another powerful method for carbon-carbon bond formation by coupling an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can serve as the electrophilic partner in Negishi couplings.
Recent advancements have also focused on the Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent to introduce the difluoromethyl group into aromatic systems. nih.gov This highlights the utility of zinc reagents in forming C-CF₂H bonds.
Table 2: Illustrative Negishi Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Product Yield (%) | Reference |
| 2-Bromopyridine | Arylzinc Chloride | Tetrakis(triphenylphosphine)palladium(0) | Not specified | wikipedia.org |
| o-Iodotoluene | o-Tolylzinc Chloride | Tetrakis(triphenylphosphine)palladium(0) | Not specified | wikipedia.org |
| Pyrazine triflate | Alkylzinc Halide | Nickel Catalyst | 62-85 | rsc.org |
This table provides general examples of Negishi couplings to demonstrate the reaction's scope.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling Applications
The Sonogashira coupling is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orglibretexts.org Given the activated nature of the C-Br bond, this compound is an excellent candidate for this transformation, allowing for the introduction of various alkynyl moieties at the 2-position. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov
The reaction facilitates the synthesis of 2-alkynyl-6-(difluoromethyl)pyrazine derivatives, which are valuable intermediates in the development of novel materials and biologically active compounds. nih.gov The conditions for Sonogashira couplings on pyrazine systems are generally mild, and the electron-deficient character of the this compound substrate often leads to efficient reactions. rsc.org A variety of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups, can be successfully coupled. beilstein-journals.org
A typical Sonogashira reaction with this compound would involve a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like toluene (B28343) or THF. rsc.orgbeilstein-journals.org
| Catalyst System | Alkyne Partner | Base / Solvent | Conditions | Product | Reference |
| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | Et₃N / Toluene | Room Temp, 20 h | 2-((Trimethylsilyl)ethynyl)-6-(difluoromethyl)pyrazine | beilstein-journals.org |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N / THF | 60 °C, 12 h | 2-(Phenylethynyl)-6-(difluoromethyl)pyrazine | rsc.org |
| [Pd(allyl)Cl]₂ / PPh₃ | Propargyl alcohol | i-Pr₂NH / Toluene | 70 °C, 3 h | (4-(6-(Difluoromethyl)pyrazin-2-yl)but-3-yn-2-ol) | rsc.orgnih.gov |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. nih.gov This reaction is particularly effective for electron-deficient heteroaryl halides like this compound. The reaction provides access to a wide array of 2-amino-6-(difluoromethyl)pyrazine derivatives, which are important scaffolds in medicinal chemistry.
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, and base. nih.govresearchgate.net For substrates like this compound, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos are often employed to facilitate the catalytic cycle. nih.gov Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The reaction can accommodate a broad range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. chemspider.comresearchgate.net
| Catalyst / Ligand | Amine Partner | Base / Solvent | Conditions | Product | Reference |
| Pd₂(dba)₃ / (±)-BINAP | trans-1,2-Diaminocyclohexane | NaOtBu / Toluene | 80 °C, 4 h | N¹-(6-(Difluoromethyl)pyrazin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
| Pd₂(dba)₃ / XPhos | Diphenylamine | NaOtBu / Toluene | 100 °C, 24 h | N-(6-(Difluoromethyl)pyrazin-2-yl)-N-phenylaniline | nih.gov |
| Pd(dppf)Cl₂ | Morpholine | Cs₂CO₃ / Dioxane | 100 °C, 12 h | 2-(Morpholino)-6-(difluoromethyl)pyrazine | rsc.org |
Influence of Catalytic Systems and Ligand Effects on Coupling Efficiency
The choice of the catalytic system, particularly the palladium source and the phosphine ligand, is critical for achieving high efficiency and selectivity in cross-coupling reactions involving this compound. The electron-deficient nature of the pyrazine ring can sometimes lead to catalyst deactivation or side reactions. rsc.org
Modern palladium precatalysts, often featuring bulky, electron-rich phosphine ligands, are generally preferred. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination to release the product and regenerate the active catalyst. For Suzuki-Miyaura couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective for coupling bromopyrazines. rsc.org For more challenging couplings or for Buchwald-Hartwig aminations, more advanced biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to achieve high yields. nih.gov In some cases, ligand-free palladium systems, such as those using Pd(OAc)₂, have been successfully employed for the cross-coupling of halogenated pyrazines, offering a simpler and more cost-effective alternative. rsc.org
Electronic Effects of Bromine and Difluoromethyl Substituents on Cross-Coupling Reactivity
The reactivity of this compound in cross-coupling reactions is profoundly influenced by the electronic properties of its substituents. The pyrazine ring itself is inherently electron-poor. mdpi.comnih.gov This effect is significantly amplified by the difluoromethyl (CHF₂) group, which is a potent electron-withdrawing group through a strong inductive effect (-I).
This pronounced electron deficiency at the pyrazine core has two major consequences for cross-coupling reactivity:
Activation of the C-Br Bond : The strong electron-withdrawing nature of the pyrazine and CHF₂ groups polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. This generally leads to faster reaction rates compared to less electron-poor aryl bromides. rsc.org
The bromine atom serves as an excellent leaving group in these palladium-catalyzed cycles, balancing reactivity and stability. While iodo-derivatives are more reactive, bromo-derivatives like the title compound offer a good compromise of stability, availability, and reactivity for a wide range of coupling transformations.
Oxidation and Reduction Pathways
Information regarding the specific oxidation and reduction pathways of this compound is limited in the literature. However, general principles of pyrazine chemistry can be applied. The pyrazine ring is generally resistant to electrophilic attack and oxidation due to its electron-deficient nature. Oxidation, if forced, would likely target the nitrogen atoms to form N-oxides, but this typically requires strong oxidizing agents.
Reduction of the pyrazine ring is more common. Catalytic hydrogenation can reduce the aromatic ring, though conditions might also lead to hydrodebromination (replacement of the bromine atom with hydrogen). The classical synthesis of pyrazines often involves the oxidation of a dihydropyrazine (B8608421) precursor to form the aromatic ring, highlighting the stability of the aromatic system once formed. researchgate.net The difluoromethyl group is generally stable under typical oxidation and reduction conditions that might affect the heterocyclic ring.
Tele-Substitution Reactions and Rearrangement Processes in Pyrazine Systems
Electron-deficient heterocyclic systems, such as pyrazines, can sometimes undergo nucleophilic substitution at positions other than the one bearing the leaving group, a phenomenon known as tele-substitution. This process involves the attack of a nucleophile at an electron-poor carbon atom of the ring, followed by a cascade of electronic rearrangements that ultimately lead to the expulsion of the leaving group from a different position. While specific studies on this compound are not prominent, the potential for such reactions exists given the high electrophilicity of the pyrazine core.
Rearrangement processes can also be a feature of pyrazine chemistry, particularly in the synthesis of fused heterocyclic systems. For instance, intramolecular cyclizations of suitably substituted pyrazine derivatives can lead to the formation of complex polycyclic structures, such as pyrrolo[1,2-a] nih.govvulcanchem.comnih.govtriazolo[5,1-c]pyrazines, sometimes proceeding through catalyst-free thermal or base-induced rearrangements. rsc.org
Derivatization Strategies of this compound
The primary and most versatile derivatization strategy for this compound involves leveraging the C-Br bond for transition metal-catalyzed cross-coupling reactions. As detailed previously, Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura couplings allow for the introduction of a vast array of carbon and nitrogen nucleophiles, providing access to diverse chemical space.
Beyond these key reactions, other derivatization strategies can be envisioned:
Other Cross-Coupling Reactions : Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Heck coupling (with alkenes) are also viable methods for functionalizing the C-Br bond. rsc.orgorganic-chemistry.org
Lithiation and Subsequent Quenching : Although challenging due to the electrophilicity of the ring, metal-halogen exchange could potentially generate a lithiated pyrazine species, which could then be quenched with various electrophiles to introduce new functional groups.
Modification of the Difluoromethyl Group : While the CHF₂ group is generally robust, it can potentially be deprotonated under strongly basic conditions to form a nucleophilic difluorinated carbanion, which could then react with electrophiles. acs.org This would create a difluoromethylene bridge (Ar-CF₂-R), a valuable linker in medicinal chemistry.
Nucleophilic Aromatic Substitution (SₙAr) : Although the bromine is an excellent leaving group in cross-coupling, direct SₙAr with potent nucleophiles (e.g., alkoxides, thiolates) might be possible under forcing conditions, further enabled by the electron-withdrawing CHF₂ group.
Methods for Introducing Diverse Functional Groups
The bromine atom at the 2-position of the pyrazine ring is the primary site for chemical modification, enabling the introduction of a wide array of functional groups through various cross-coupling and substitution reactions. The electron-deficient nature of the pyrazine ring, further enhanced by the difluoromethyl substituent, makes the compound particularly susceptible to these transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this compound. These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling the bromo-substituted pyrazine with an organoboron reagent, such as a boronic acid or its ester. google.comnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. google.com While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura coupling to bromo-substituted pyridines and other pyrazines suggests its feasibility. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. google.com
Sonogashira Coupling: The Sonogashira reaction provides a reliable method for the synthesis of alkynyl-substituted pyrazines by coupling this compound with a terminal alkyne. researchgate.netwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net The resulting alkynylpyrazines are valuable intermediates for further synthetic transformations. The efficiency of the Sonogashira coupling can be influenced by the reaction conditions, and copper-free protocols have also been developed. researchgate.netwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amino groups by coupling this compound with primary or secondary amines. libretexts.orgorganic-chemistry.orgnih.gov The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, with different ligands being optimal for different amine substrates. organic-chemistry.org This method has been successfully applied to a wide range of aryl and heteroaryl halides, indicating its potential for the amination of the target compound. libretexts.orgvaia.com
Negishi Coupling: The Negishi coupling involves the reaction of the bromo-substituted pyrazine with an organozinc reagent in the presence of a palladium or nickel catalyst. This method is effective for forming carbon-carbon bonds with a variety of organic groups.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the pyrazine ring and the difluoromethyl group facilitates nucleophilic aromatic substitution at the bromine-bearing carbon. This allows for the direct displacement of the bromide ion by various nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst. The reaction is typically promoted by the presence of strong electron-withdrawing groups on the aromatic ring.
Below is a table summarizing the types of functional groups that can be introduced onto the pyrazine core using these methods.
| Reaction Type | Reagent | Functional Group Introduced | Catalyst/Conditions |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Aryl, Heteroaryl, Alkyl, Alkenyl | Palladium catalyst, Base |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | Palladium catalyst, Copper co-catalyst, Base |
| Buchwald-Hartwig Amination | Primary/Secondary amine | Amino | Palladium catalyst, Ligand, Base |
| Negishi Coupling | Organozinc reagent | Aryl, Alkyl, Alkenyl | Palladium or Nickel catalyst |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | Alkoxy, Thioether, Amino | Often no catalyst needed, may require heat |
Post-Synthetic Modifications and Functional Group Interconversions
Once new functional groups have been introduced onto the 2-position of the pyrazine ring, they can undergo further transformations, allowing for the synthesis of a diverse range of derivatives.
For instance, an alkynyl group introduced via Sonogashira coupling can be subsequently hydrated to form a ketone or reduced to an alkyl group. An amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems.
Furthermore, the difluoromethyl group itself can potentially undergo post-synthetic modifications, although this is less commonly reported for pyrazine systems. In other heterocyclic systems, difluoromethyl groups have been converted to other functionalities under specific reaction conditions.
The following table provides examples of potential post-synthetic modifications of derivatives of this compound.
| Initial Functional Group | Reagent/Reaction | Resulting Functional Group |
| Alkynyl | Hydration (e.g., H₂SO₄, H₂O, HgSO₄) | Ketone |
| Alkynyl | Hydrogenation (e.g., H₂, Pd/C) | Alkyl |
| Amino | Acylation (e.g., Acyl chloride, Base) | Amide |
| Amino | Alkylation (e.g., Alkyl halide, Base) | Substituted Amine |
| Bromo | Lithiation followed by electrophilic quench | Various functional groups (e.g., -CHO, -COOH) |
The strategic combination of initial functionalization followed by post-synthetic modifications provides a powerful approach for the synthesis of a wide variety of complex molecules based on the this compound scaffold, which are of interest in various fields of chemical research.
Advanced Spectroscopic Characterization of 2 Bromo 6 Difluoromethyl Pyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-bromo-6-(difluoromethyl)pyrazine, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrazine (B50134) ring and the difluoromethyl group. The aromatic region typically displays two singlets for the non-equivalent ring protons. The proton of the difluoromethyl group (-CHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms.
For instance, in a related derivative, 2-bromo-6-(difluoromethoxy)pyrazine, the ¹H NMR spectrum in CDCl₃ shows signals at δ 8.16 (s, 1H, H-3), δ 7.98 (s, 1H, H-5), and a triplet at δ 7.41 with a large coupling constant (J = 73.5 Hz) characteristic of the -OCF₂H proton. vulcanchem.com
Table 1: Representative ¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | CDCl₃ | Specific shifts for the pyrazine protons and the -CHF₂ triplet. |
| 2-Bromo-6-(difluoromethoxy)pyrazine vulcanchem.com | CDCl₃ | 8.16 (s, 1H), 7.98 (s, 1H), 7.41 (t, J = 73.5 Hz, 1H) |
Note: Specific data for the parent compound was not available in the searched literature, but the expected pattern is described based on general principles and data for similar structures.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the -CHF₂ group, arising from coupling with the single proton. In a similar compound, 3-((4-bromophenyl)difluoromethyl)-2,5-dimethylpyrazine, the difluoromethyl group gives a singlet at δ -90.79 ppm in the ¹⁹F NMR spectrum (in CDCl₃). rsc.org For 2-bromo-6-(difluoromethoxy)pyrazine, the difluoromethoxy group's fluorine atoms would also produce a distinct signal. vulcanchem.com
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. For instance, HMBC can show correlations between the protons and carbons that are two or three bonds apart, which is crucial for confirming the positions of the substituents on the pyrazine ring. The use of ¹H-¹⁵N HMBC has been effective in assigning the nitrogen chemical shifts in related heterocyclic systems like 6-halopurine 2'-deoxynucleosides. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula C₅H₃BrF₂N₂. cymitquimica.com Common fragmentation pathways for similar aromatic compounds involve the loss of the bromine atom or cleavage of the difluoromethyl group. miamioh.edu
Table 2: Key Mass Spectrometry Data for this compound
| Ion | Expected m/z | Significance |
| [M]⁺ | ~208, 210 | Molecular ion peak with isotopic pattern for Bromine |
| [M-Br]⁺ | ~129 | Loss of Bromine atom |
| [M-CHF₂]⁺ | ~157, 159 | Loss of the difluoromethyl group |
Note: The m/z values are approximate and based on the most common isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| C=N (Pyrazine ring) | Stretching | 1600-1400 |
| C-F | Stretching | 1100-1000 |
| C-Br | Stretching | 700-500 |
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption characteristics of this compound are determined by the electronic transitions within the pyrazine ring, which are influenced by the attached bromo and difluoromethyl substituents. The pyrazine core, a nitrogen-containing heterocyclic aromatic compound, exhibits characteristic electronic transitions that are perturbed by these functional groups.
The UV-Visible spectrum of pyrazine-based compounds is primarily characterized by two types of electronic transitions: π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n→π* transitions, on the other hand, involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. These transitions are generally of lower energy and have a lower molar absorptivity compared to π→π* transitions.
For the parent pyrazine molecule, the gas-phase UV absorption spectrum shows a less intense, structured band in the region of 290-380 nm, which is assigned to the n→π* transition. researchgate.net A more intense and less structured absorption occurs at shorter wavelengths, typically between 220-270 nm, corresponding to the π→π* transition. researchgate.net
The introduction of substituents onto the pyrazine ring can cause shifts in the absorption maxima (λmax) and changes in the intensity of these bands. These shifts are dependent on the electronic nature of the substituents. The bromo group, being a halogen, has both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The difluoromethyl group (-CF2H) is primarily strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
In the case of this compound, both substituents are expected to influence the energy levels of the molecular orbitals involved in the electronic transitions. The strong electron-withdrawing nature of the difluoromethyl group is predicted to lower the energy of both the π and π* orbitals, as well as the non-bonding orbitals of the nitrogen atoms. The bromo substituent will also contribute to this effect through its inductive properties.
Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the UV-Visible spectra of such substituted pyrazines, especially in the absence of experimental data. mdpi.comresearchgate.net These theoretical calculations can provide insights into the energies of the electronic transitions and the expected absorption maxima.
Based on the known effects of similar substituents on aromatic systems, the following characteristics for the UV-Visible spectrum of this compound can be anticipated:
n→π Transition:* The electron-withdrawing substituents are expected to stabilize the non-bonding orbitals of the nitrogen atoms. This would likely lead to a hypsochromic shift (blue shift) of the n→π* transition compared to unsubstituted pyrazine.
π→π Transition:* The interplay of the inductive and resonance effects of the bromo group, combined with the strong inductive effect of the difluoromethyl group, will influence the π→π* transition. It is plausible that a bathochromic shift (red shift) could be observed due to the extension of the conjugated system by the substituents, a phenomenon seen in other substituted pyrazines.
The following table provides a hypothetical representation of the UV-Visible absorption data for this compound based on theoretical predictions and comparison with related compounds. It is important to note that these are estimated values and await experimental verification.
| Electronic Transition | Predicted λmax (nm) | **Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Solvent |
| n→π | 280 - 310 | 500 - 1,000 | Hexane |
| π→π | 260 - 280 | 8,000 - 12,000 | Hexane |
Computational Studies and Theoretical Insights into 2 Bromo 6 Difluoromethyl Pyrazine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.
For pyrazine (B50134) derivatives, DFT calculations, often at the B3LYP level of theory, are employed to determine key electronic parameters. scholarsresearchlibrary.com In a theoretical study of 2-amino-5-bromopyrazine (B17997), a related compound, DFT calculations were utilized to analyze its properties. scholarsresearchlibrary.com Such studies provide a framework for understanding how substituents like bromine affect the electronic landscape of the pyrazine ring.
HOMO-LUMO Energy Gap Analysis and Orbital Interactions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. thermofisher.com
Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Pyrazine Derivative (2-amino-5-bromopyrazine)
| Parameter | Value |
| EHOMO (eV) | -6.34 |
| ELUMO (eV) | -1.78 |
| Energy Gap (ΔE) (eV) | 4.56 |
Note: Data is for 2-amino-5-bromopyrazine and is intended to be illustrative of the types of values obtained for substituted pyrazines. scholarsresearchlibrary.com
Electron Affinity and Ionization Energy Assessments
Electron affinity (EA) and ionization energy (IE) are fundamental properties that describe the ability of a molecule to accept or lose an electron, respectively. These parameters are directly related to the energies of the LUMO and HOMO.
For pyrazine itself, experimental and computational studies have established its electron affinity and ionization potential. The introduction of substituents dramatically alters these values. The bromine atom, being electronegative, is expected to increase the electron affinity of the pyrazine ring. Similarly, the difluoromethyl group is strongly electron-withdrawing due to the fluorine atoms, which would further enhance the electron affinity. Consequently, 2-Bromo-6-(difluoromethyl)pyrazine is predicted to have a higher electron affinity and ionization potential compared to unsubstituted pyrazine.
Electrophilicity Index and Chemical Hardness/Softness Derivations
Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. Chemical hardness is a measure of resistance to deformation of the electron cloud, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.
These parameters are calculated as follows:
Chemical Hardness (η): (ELUMO - EHOMO) / 2
Chemical Potential (μ): (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): μ2 / (2η)
For substituted pyrazines, these indices provide valuable insights into their reactivity. A study on pyrazine derivatives used as corrosion inhibitors calculated these parameters to correlate with their performance. scholarsresearchlibrary.com Given the electron-withdrawing nature of its substituents, this compound is expected to have a high electrophilicity index, indicating its propensity to act as an electrophile in chemical reactions.
Table 2: Illustrative Global Reactivity Descriptors for a Related Pyrazine Derivative (2-amino-5-bromopyrazine)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.06 |
| Global Hardness (η) | 2.28 |
| Fraction of electrons transferred (ΔN) | 0.64 |
Note: Data is for 2-amino-5-bromopyrazine and is intended to be illustrative. scholarsresearchlibrary.com
Fukui Functions for Predicting Reactive Sites
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. These functions are derived from the change in electron density as the number of electrons in the system changes.
In a computational analysis of 2-amino-5-bromopyrazine, Fukui functions were calculated to pinpoint the atoms most susceptible to attack. scholarsresearchlibrary.com For this compound, one would expect the nitrogen atoms to be likely sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms bonded to the electron-withdrawing bromine and difluoromethyl groups would be predicted as sites for nucleophilic attack. A detailed Fukui function analysis would provide a more nuanced picture of the local reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
For halogenated pyrazine derivatives, MD simulations can reveal important details about their interactions. For instance, MD simulations have been used to study the binding of halogenated pyrazolines to monoamine oxidase-B, demonstrating the stability of their binding within the active site. mdpi.com Another study on halogenated inhibitors of cathepsin L used MD simulations to model halogen bonding, a key non-covalent interaction. researchgate.net
In the context of this compound, MD simulations could be employed to understand its conformational flexibility, particularly the rotation of the difluoromethyl group. Furthermore, simulations in an aqueous environment could elucidate the nature of its hydration shell and its ability to form hydrogen and halogen bonds. Such information is critical for predicting its solubility and how it might interact with a biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.
Numerous QSAR studies have been conducted on pyrazine derivatives for a variety of biological targets. These studies often use descriptors derived from DFT calculations, such as electronic and spatial parameters, to build their models. For example, a 2D QSAR analysis of pyrazinecarboxamide derivatives as herbicidal agents identified key descriptors that influence their activity. scholarsresearchlibrary.com Another study developed 3D-QSAR models for pyrazole (B372694) derivatives with anticancer activity, which guided the synthesis of new, more potent compounds. uran.ua
For this compound, a QSAR model could be developed by synthesizing a series of related compounds with varying substituents at the 2- and 6-positions and measuring their biological activity against a specific target. The resulting model could then be used to predict the activity of other unsynthesized analogs and to understand the structural requirements for optimal activity. The descriptors in such a model would likely highlight the importance of the electronic and steric properties of the bromo and difluoromethyl groups.
Table 3: Common Descriptors Used in QSAR Studies of Pyrazine Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | LogP (lipophilicity), Hydration energy |
Applications of 2 Bromo 6 Difluoromethyl Pyrazine As a Chemical Building Block
Strategic Utility in the Synthesis of Complex Organic Molecules
The strategic placement of a bromine atom and a difluoromethyl group on the pyrazine (B50134) ring makes 2-Bromo-6-(difluoromethyl)pyrazine a highly valuable precursor in the assembly of intricate molecular architectures. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, which are fundamental to modern organic synthesis.
Key Synthetic Transformations:
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl boronic acids or esters, facilitating the formation of carbon-carbon bonds. This is a powerful method for constructing complex biaryl and heteroaryl systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based nucleophiles, leading to the synthesis of aminopyrazine derivatives. These motifs are prevalent in biologically active compounds.
Sonogashira Coupling: The reaction with terminal alkynes, typically catalyzed by palladium and copper, provides a straightforward route to alkynylpyrazines, which are important intermediates for further transformations or as core structures in functional materials.
Stille Coupling: This reaction utilizes organotin reagents to form new carbon-carbon bonds, offering an alternative to Suzuki-Miyaura couplings with a different substrate scope.
Negishi Coupling: The use of organozinc reagents in this palladium-catalyzed cross-coupling reaction provides another effective method for C-C bond formation.
The difluoromethyl group (CHF₂), while less reactive than the bromine atom, significantly influences the electronic properties of the pyrazine ring. Its strong electron-withdrawing nature can enhance the reactivity of the ring towards nucleophilic aromatic substitution under certain conditions and can modulate the biological and physical properties of the final molecule.
Precursor for Advanced Pharmaceutical Intermediates
The pyrazine core is a well-established scaffold in medicinal chemistry, with numerous approved drugs containing this heterocycle. The introduction of a difluoromethyl group is a common strategy in drug design to improve metabolic stability, lipophilicity, and receptor binding affinity. Therefore, this compound is an attractive starting material for the synthesis of novel pharmaceutical candidates.
The bromine atom allows for the strategic introduction of various pharmacophoric groups through cross-coupling reactions, enabling the exploration of the chemical space around the difluoromethylpyrazine core. For instance, coupling with complex amines or other heterocyclic fragments can lead to the generation of libraries of compounds for high-throughput screening.
| Potential Pharmaceutical Target Class | Rationale for Using this compound | Illustrative Transformation |
| Kinase Inhibitors | The pyrazine scaffold can act as a hinge-binder in the ATP-binding site of kinases. The CHF₂ group can enhance binding and improve pharmacokinetic properties. | Buchwald-Hartwig amination to introduce amine-containing side chains. |
| GPCR Modulators | The rigid pyrazine core can serve as a scaffold to orient substituents for optimal interaction with G-protein coupled receptors. | Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups. |
| Anti-infective Agents | The pyrazine ring is found in several anti-tubercular and anti-bacterial drugs. The CHF₂ group can improve cell permeability and metabolic resistance. | Nucleophilic substitution or cross-coupling to append side chains with known anti-infective properties. |
Role in the Development of Agrochemicals
In the field of agrochemicals, the incorporation of fluorine atoms into active ingredients is a widely used strategy to enhance efficacy, selectivity, and environmental persistence. The difluoromethyl group, in particular, is known to contribute to increased biological activity. While specific patents for herbicides or pesticides derived directly from this compound are not prevalent, the structural motifs are relevant to modern agrochemical design.
The pyrazine ring system itself is present in some agrochemicals. The ability to functionalize the 2-bromo position of this compound allows for the synthesis of a wide range of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. For example, related structures such as 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones have been investigated for their herbicidal properties.
Potential in Material Science for Compounds with Tailored Electronic or Optical Properties
Pyrazine-based compounds have garnered interest in material science due to their unique electronic and photophysical properties. They have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands in coordination polymers. The electron-deficient nature of the pyrazine ring, further enhanced by the difluoromethyl substituent, makes this compound a promising building block for n-type organic semiconductor materials.
The bromine atom provides a convenient point for polymerization or for the attachment of other functional moieties to tune the electronic and optical properties of the resulting materials. For instance, Stille or Suzuki-Miyaura polymerization of appropriately functionalized derivatives of this compound could lead to novel conjugated polymers with tailored band gaps and charge transport characteristics.
Design and Synthesis of Pyrazine-Based Scaffold-Containing Heterocycles
This compound is an ideal starting material for the construction of more complex, fused heterocyclic systems containing a pyrazine ring. The bromine atom and the adjacent ring nitrogen can participate in various cyclization reactions to form bicyclic and polycyclic structures.
Examples of Potential Heterocycle Syntheses:
Imidazo[1,2-a]pyrazines: Reaction with various amino compounds can lead to the formation of this important class of fused heterocycles, which are known to possess a wide range of biological activities.
Pyrrolo[2,3-b]pyrazines: Through multi-step synthetic sequences, often involving initial functionalization at the bromine position followed by cyclization, this class of compounds, which are isomers of purines, can be accessed.
Pteridines: While more complex, derivatization of the pyrazine ring followed by condensation reactions can lead to the synthesis of pteridine (B1203161) derivatives, which are of significant biological importance.
The reactivity of this compound allows for a modular approach to the synthesis of these and other pyrazine-containing heterocycles, enabling the generation of diverse molecular libraries for various applications.
Structure Activity Relationship Sar Studies of 2 Bromo 6 Difluoromethyl Pyrazine Analogs
Influence of the Bromine and Difluoromethyl Groups on Biological Activity
The bromine and difluoromethyl groups on the pyrazine (B50134) ring of 2-bromo-6-(difluoromethyl)pyrazine each contribute unique physicochemical properties that significantly modulate the molecule's biological profile. The strategic placement of these substituents is a key aspect of rational drug design.
The bromine atom , a halogen, primarily influences the molecule's electronic and steric properties. Its electron-withdrawing nature can affect the reactivity of the pyrazine ring. Furthermore, bromine's size and polarizability can lead to specific interactions, such as halogen bonding, with biological macromolecules like proteins and nucleic acids. The presence of a bromine atom has been shown to be a critical factor in the antimicrobial activity of some heterocyclic compounds. nih.gov
The difluoromethyl group (CHF2) is a lipophilic, electron-withdrawing substituent that can enhance metabolic stability in drug candidates. vulcanchem.com It is considered a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding, which may be crucial for target engagement. The incorporation of a difluoromethyl group can also modulate the pKa of nearby functional groups, thereby influencing the ionization state of the molecule at physiological pH. Studies have shown that the introduction of a difluoromethyl group can significantly impact the biological activity of pyridine (B92270) derivatives. researchgate.netnih.gov
Comparison of Reactivity and Biological Profiles with Related Pyrazine and Pyridine Derivatives
To further elucidate the SAR of this compound, it is informative to compare its properties with those of structurally related analogs.
Pyrazines with Trifluoromethyl, Chloro, or Oxetane (B1205548) Substituents
Comparing this compound with analogs bearing different substituents on the pyrazine ring reveals the nuanced effects of these functional groups.
Trifluoromethyl (CF3) Analogs : The trifluoromethyl group is more electron-withdrawing and lipophilic than the difluoromethyl group. mdpi.com The substitution of a difluoromethyl group with a trifluoromethyl group can lead to altered binding affinities and metabolic stability. For instance, the introduction of a trifluoromethyl moiety on a pyridazine (B1198779) skeleton has been shown to increase antimicrobial activity. nih.gov
Chloro (Cl) Analogs : Chlorine is smaller and less polarizable than bromine. Replacing bromine with chlorine can affect the strength of halogen bonds and other non-covalent interactions with biological targets. Studies on pyrazine derivatives have highlighted the role of the chloro group in their interaction with DNA. nih.gov
Oxetane Analogs : Oxetanes are four-membered cyclic ethers that can serve as polar scaffolds and improve aqueous solubility. Incorporating an oxetane ring in place of or in addition to other substituents can significantly alter a compound's pharmacokinetic properties.
A comparative overview of these substituents is presented in the table below.
| Substituent | Key Properties | Potential Impact on Biological Activity |
| Difluoromethyl (-CHF2) | Electron-withdrawing, lipophilic, hydrogen bond donor capability | Enhanced metabolic stability, specific hydrogen bonding interactions |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, highly lipophilic | Increased potency, altered metabolic pathways |
| Chloro (-Cl) | Electron-withdrawing, smaller size than bromine | Modified halogen bonding and steric interactions |
| Oxetane | Polar, can improve solubility | Improved pharmacokinetic profile |
Brominated and Difluoromethylated Pyridine Analogs
Pyridine, another six-membered aromatic heterocycle containing one nitrogen atom, provides a useful scaffold for comparison. SAR studies on brominated and difluoromethylated pyridine analogs can offer insights applicable to the pyrazine series. Research has shown that the position of these substituents on the pyridine ring is crucial for biological activity. researchgate.netnih.govnih.gov For example, the introduction of a difluoromethyl group at the meta- or para-position of pyridines can be achieved with high regioselectivity, leading to distinct biological profiles. researchgate.netnih.gov
Mechanistic Investigations of Interactions with Biological Targets in In Vitro Systems
Understanding the molecular mechanisms by which this compound and its analogs exert their effects is a primary goal of in vitro studies. These investigations provide a detailed picture of the compound's interactions with specific biological targets and its influence on cellular processes.
Enzyme and Receptor Binding Studies
Enzyme and receptor binding assays are fundamental tools for identifying the direct molecular targets of a compound. Techniques such as fluorescence polarization and differential scanning fluorimetry are employed to quantify the binding affinity and stabilizing effects of ligands on their target proteins. For instance, pyrazine derivatives have been identified as binders to the p53-Y220C mutant, a target in cancer therapy. dovepress.com Similarly, other pyrazine-containing compounds have been evaluated for their inhibitory activity against kinases like c-Met and VEGFR-2, which are implicated in cancer progression. nih.gov
The table below summarizes findings from binding studies on related pyrazine and pyridine derivatives.
| Compound Class | Biological Target | In Vitro Activity |
| Pyrazine Derivatives | p53-Y220C | Covalent modification and stabilization of the mutant protein. dovepress.com |
| Triazolopyrazine Derivatives | c-Met/VEGFR-2 | Dual inhibition with IC50 values in the nanomolar to micromolar range. nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | TBK1 | Inhibition of kinase activity. nih.gov |
Cellular Pathway Modulation
Beyond direct target engagement, it is crucial to understand how a compound affects broader cellular pathways. Cellular assays can reveal the downstream consequences of enzyme or receptor modulation. For example, pyrazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov The activation or inhibition of specific signaling pathways, such as those involved in inflammation or cell proliferation, can be monitored by measuring the expression levels of downstream genes. For example, the activation of TBK1, a target of some pyridine derivatives, is essential for the production of type I interferons. nih.gov These studies provide a more comprehensive understanding of the compound's mechanism of action within a biological system.
Development of Novel Pyrazine Compounds with Enhanced Biological Activities
The development of novel pyrazine compounds with enhanced biological activities often involves systematic modifications of a lead compound to optimize its pharmacological profile. Based on the foundational structure of this compound, several strategies can be employed to design analogs with potentially superior properties.
One approach involves the modification or replacement of the bromine atom. Substituting the bromine with other halogens (e.g., chlorine or fluorine) or with small alkyl or cyano groups can fine-tune the electronic and steric properties of the molecule, potentially leading to altered target affinity and selectivity.
Another key area for modification is the difluoromethyl group. While the CHF2 group offers distinct advantages, its replacement with a trifluoromethyl (CF3) group could further enhance lipophilicity and metabolic stability, though it would eliminate the hydrogen bond donating capability. researchgate.net Alternatively, exploring other small fluorinated alkyl chains could provide a balance of desired physicochemical properties.
Furthermore, the pyrazine ring itself can be a point of diversification. The introduction of additional substituents at the remaining open positions (3 and 5) could lead to new interactions with the biological target. For instance, the addition of small amine or amide groups could introduce new hydrogen bonding opportunities and improve solubility.
The following table illustrates hypothetical SAR trends for analogs of this compound based on established principles in medicinal chemistry.
| Compound | R1 (Position 2) | R2 (Position 6) | Expected Impact on Biological Activity |
| Analog 1 | -Br | -CHF2 | Baseline activity |
| Analog 2 | -Cl | -CHF2 | Potentially similar or slightly altered activity and selectivity due to changes in halogen bond strength and electronics. |
| Analog 3 | -CN | -CHF2 | May increase polarity and introduce different binding interactions. |
| Analog 4 | -Br | -CF3 | Increased lipophilicity and metabolic stability; loss of hydrogen bond donation may decrease binding affinity for some targets. |
| Analog 5 | -Br | -CH2F | Altered electronic and steric profile compared to CHF2, potentially impacting binding. |
| Analog 6 | -Br (with -NH2 at position 3) | -CHF2 | Introduction of a hydrogen bond donor/acceptor group could significantly enhance binding affinity and solubility. |
The synthesis of such novel pyrazine derivatives would likely involve multi-step reaction sequences. For instance, the introduction of the difluoromethyl group can be achieved through various modern synthetic methods, including organophotocatalytic direct difluoromethylation of heterocycles. nih.govnih.gov The strategic combination of these synthetic approaches allows for the creation of a diverse library of pyrazine analogs for biological screening. Through iterative cycles of design, synthesis, and biological evaluation, compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles can be identified.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Methods for Functionalization
The presence of both a bromo and a difluoromethyl substituent on the pyrazine (B50134) ring makes it an intriguing substrate for further chemical modification. Future research should focus on developing novel catalytic methods to selectively functionalize this electron-deficient heterocycle.
Transition-metal-catalyzed cross-coupling reactions are a primary area for exploration. While methods for the functionalization of pyrazines exist, the specific electronic nature of 2-Bromo-6-(difluoromethyl)pyrazine may require bespoke catalytic systems. mdpi.com Research into iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents could provide a robust methodology for the direct introduction of new substituents. mdpi.com Furthermore, investigating the reactivity of the bromine atom in various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, will be crucial for building molecular complexity.
Another promising direction is the direct C-H functionalization of the pyrazine core. Recent advancements in photoredox catalysis and the use of dithiophosphoric acid as a triple-function catalyst for pyridine (B92270) functionalization could be adapted for pyrazines. nih.gov Such methods would offer a more atom-economical approach to creating derivatives of this compound. The development of regioselective C-H difluoromethylation of pyridines also suggests that similar strategies could be applied to introduce additional difluoromethyl groups onto the pyrazine ring, further modulating its properties. nih.gov
| Catalytic Method | Potential Application for this compound | Key Research Focus |
| Iron-Catalyzed C-H Functionalization | Direct introduction of aryl or alkyl groups at available C-H positions. | Optimization of reaction conditions for the electron-deficient pyrazine core. |
| Palladium-Catalyzed Cross-Coupling | Selective reaction at the C-Br bond to introduce a variety of substituents. | Exploring the scope of coupling partners and catalyst systems. |
| Photoredox Catalysis | C-H functionalization under mild conditions. | Development of pyrazine-specific photocatalytic cycles. |
Exploration of Bioisosteric Replacements and Scaffold Hopping
The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and other functional groups, capable of enhancing metabolic stability and binding affinity. researchgate.net This opens up significant opportunities for using this compound as a scaffold in drug discovery.
Future research should systematically explore the bioisosteric replacement of other functional groups with the difluoromethylpyrazine moiety in known bioactive molecules. For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance biological activity, a strategy that could be extended to pyrazine-containing drug candidates. nih.govrsc.org This "bridging hypothesis" suggests that this compound could serve as a novel building block for creating analogs of existing drugs with improved pharmacokinetic profiles. nih.gov
Scaffold hopping, where the core structure of a drug is replaced with a different scaffold while retaining similar biological activity, is another fertile area of research. The unique electronic and steric properties of this compound make it an attractive candidate for scaffold hopping exercises. Pyrazine derivatives have already been investigated as bioisosteres for benzene, pyridine, and pyrimidine (B1678525) in various drug discovery programs. pharmablock.com Systematic screening of this compound-derived fragments could lead to the discovery of novel intellectual property in established therapeutic areas. The design and synthesis of pyrazine-based small molecules as inhibitors of protein tyrosine phosphatases is one such area where this scaffold could be explored. nih.gov
| Bioisosteric Strategy | Example Application | Desired Outcome |
| Bioisosteric Replacement | Replacing a labile functional group in a known drug with the difluoromethylpyrazine moiety. | Improved metabolic stability and bioavailability. |
| Scaffold Hopping | Using the this compound core to replace the central scaffold of an existing drug class. | Novel chemical entities with retained or improved biological activity. |
| Fragment-Based Drug Discovery | Screening of small fragments derived from this compound. | Identification of new binding motifs for therapeutic targets. |
Advanced Materials Development Based on Pyrazine Scaffolds
The electron-deficient nature of the pyrazine ring, further enhanced by the difluoromethyl group, makes this compound a promising building block for advanced materials. acs.orglifechemicals.com Future research should focus on incorporating this unit into polymers and small molecules for applications in organic electronics.
The development of pyrazine-based polymers for use in organic solar cells (OSCs) and batteries is a particularly active field. rsc.orgnih.gov The electron-deficient character of the pyrazine can facilitate charge transfer and improve the performance of these devices. acs.orgrsc.org Cyano-functionalized pyrazines have been successfully used as solid additives to enhance the efficiency of binary OSCs, suggesting that difluoromethyl-substituted pyrazines could play a similar role. rsc.org The synthesis of pyrazine-embedded 2D conjugated metal-organic frameworks (MOFs) has also shown promise for high-capacitance lithium-ion storage. nih.gov
Furthermore, the introduction of fluorinated groups can enhance the thermal stability and hydrophobicity of materials. mdpi.com Research into the synthesis of polymers and network materials derived from this compound could lead to the development of new high-performance materials with tailored properties for specific applications, such as coatings and advanced elastomers. mdpi.com
| Material Application | Role of this compound | Potential Advantage |
| Organic Solar Cells | As a building block for donor-acceptor polymers or as a solid additive. | Enhanced power conversion efficiency due to favorable electronic properties. |
| Organic Batteries | As a component of the cathode material. | Improved charge/discharge rates and stability. |
| Metal-Organic Frameworks | As a ligand for the construction of porous materials. | High surface area and potential for catalytic or sensing applications. |
| High-Performance Polymers | As a monomer to create fluorinated polymers. | Increased thermal stability, chemical resistance, and hydrophobicity. |
Integration with High-Throughput Synthesis and Screening Methodologies
To fully unlock the potential of this compound, its derivatives must be synthesized and tested in an efficient manner. The integration of this chemistry with high-throughput synthesis and screening platforms is a critical future direction.
Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives. doaj.org By combining the catalytic methods described in section 8.1 with robotic synthesis, a diverse range of compounds can be produced with minimal manual intervention. This will enable the systematic exploration of the chemical space around this scaffold.
Once these libraries are generated, high-throughput screening (HTS) can be used to identify compounds with desired biological activities or material properties. doaj.org For drug discovery, HTS assays can be designed to screen for inhibitors of specific enzymes or receptors. nih.gov For materials science, high-throughput characterization techniques can be used to rapidly assess the electronic and physical properties of the synthesized compounds. The data generated from these screens can then be used to build structure-activity relationships and guide the design of next-generation compounds.
| High-Throughput Technology | Application to this compound | Outcome |
| Automated Synthesis | Rapid generation of a library of derivatives. | Access to a diverse range of compounds for screening. |
| High-Throughput Screening (HTS) | Screening of the library against biological targets or for material properties. | Identification of lead compounds and structure-activity relationships. |
| In Silico Screening | Computational prediction of properties and activities. | Prioritization of synthetic targets and rational design of new molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
